2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide
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Overview
Description
2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a fluorine atom, a pyrrolidine ring, and a pyrimidine ring, which are linked to a benzenesulfonamide moiety. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors . This suggests that 2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide may also interact with various biological targets.
Mode of Action
It’s known that compounds containing a pyrrolidine ring can interact with their targets in a way that leads to changes in the target’s function .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
It’s known that compounds containing a pyrrolidine ring can lead to a variety of biological effects .
Action Environment
It’s known that the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a three-carbon compound and an amidine structure, using sodium hydroxide or ethoxide as a catalyst.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the pyrimidine intermediate.
Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the intermediate compound with benzenesulfonyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
2-fluoropyridine: A fluorinated pyridine derivative with similar fluorine substitution.
N-(pyrrolidin-1-yl)pyrimidine: A compound with a similar pyrrolidine-pyrimidine structure.
Uniqueness
2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide is unique due to the presence of the benzenesulfonamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with biological targets.
Biological Activity
2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The compound has a molecular formula of C14H17FN4O2S and a molecular weight of approximately 300.33 g/mol. It is characterized by the presence of a fluorine atom, a pyrrolidine moiety, and a benzenesulfonamide group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, influencing cellular processes such as:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial resistance.
- Receptor Binding : It can bind to receptors implicated in various diseases, potentially altering their signaling pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit mutated forms of the epidermal growth factor receptor (EGFR), which is often overexpressed in non-small cell lung cancer (NSCLC) .
Table 1: Anticancer Activity of Pyrimidine Derivatives
Antimicrobial Activity
The compound also demonstrates potential antimicrobial properties. In vitro studies have shown that related pyrrolidine derivatives possess antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Table 2: Antimicrobial Activity of Pyrrolidine Derivatives
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrimidine derivatives indicated that compounds with similar structures to this compound showed significant cytotoxicity against NSCLC cell lines. The study utilized a combination of in vitro assays and molecular docking simulations to confirm the binding affinity to EGFR mutants .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial activity of pyrrolidine derivatives against clinical isolates of bacteria. The results demonstrated that certain modifications in the chemical structure enhanced antimicrobial potency, suggesting that the incorporation of fluorine atoms could improve bioactivity by increasing lipophilicity and membrane permeability .
Properties
IUPAC Name |
2-fluoro-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S/c16-12-5-1-2-6-13(12)23(21,22)18-11-14-17-8-7-15(19-14)20-9-3-4-10-20/h1-2,5-8,18H,3-4,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQBHOTUMLEBHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)CNS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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